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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428 Get Quote

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of NP-1815-PX, a novel P2X4 receptor antagonist,

with three established anti-inflammatory compounds: the corticosteroid Dexamethasone, the

non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and the Janus kinase (JAK) inhibitor

Tofacitinib. This document is intended for researchers, scientists, and professionals in drug

development, offering an objective analysis of the compound's performance based on available

preclinical data.

Executive Summary
NP-1815-PX presents a targeted approach to inflammation by selectively antagonizing the

P2X4 receptor, a key component in the activation of the NLRP3 inflammasome. This

mechanism distinguishes it from broader-acting agents like Dexamethasone and Ibuprofen.

While data from a key study on its anti-inflammatory effects has been retracted, the initial

findings suggest a potential role for NP-1815-PX in inhibiting IL-1β production. This guide

synthesizes the available data, outlines the experimental methodologies for comparative

evaluation, and visualizes the relevant biological pathways and workflows.
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The following table summarizes the key characteristics and performance metrics of NP-1815-
PX and the selected comparator compounds. It is important to note that a primary source of in

vitro and in vivo data for NP-1815-PX has been retracted, and the findings should be

interpreted with caution.[1]
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Feature NP-1815-PX
Dexamethason
e

Ibuprofen Tofacitinib

Primary

Mechanism of

Action

Selective P2X4

receptor

antagonist;

inhibits NLRP3

inflammasome

activation.[2][3]

Glucocorticoid

receptor agonist;

inhibits NF-κB

signaling and

expression of

pro-inflammatory

genes.[1][4][5]

Non-selective

inhibitor of

cyclooxygenase

enzymes (COX-1

and COX-2).

Janus kinase

(JAK) inhibitor,

primarily JAK1

and JAK3.[6]

Key Molecular

Targets
P2X4 receptor

Glucocorticoid

Receptor
COX-1, COX-2

JAK1, JAK2,

JAK3

Downstream

Effects

Decreased IL-1β

and caspase-1

production.[2]

Decreased

production of

multiple pro-

inflammatory

cytokines (e.g.,

TNF-α, IL-6, IL-

1β).[7][8][9][10]

Decreased

prostaglandin

synthesis.

Inhibition of

STAT

phosphorylation

and subsequent

cytokine

signaling.[6]

Reported IC50 /

Effective

Concentration

Effective at 0.1-

10 µM in

inhibiting IL-1β

release in THP-1

cells (Note: Data

from a retracted

study).[3]

IC50: ~3 nM

(inhibition of

MCP-1 secretion

in THP-1 cells).

[11]

IC50: ~2.2 µM

(COX-1), >100

µM (COX-2) in

washed human

platelets.

IC50: ~1.7-3.7

nM (JAK1), ~1.8-

4.1 nM (JAK2),

~0.75-1.6 nM

(JAK3) in

enzyme assays.

Selectivity
Selective for

P2X4 receptor.

Broad-spectrum

anti-inflammatory

and

immunosuppress

ive effects.

Non-selective for

COX isoforms.

Preferential for

JAK1 and JAK3

over JAK2.

Reported In Vivo

Efficacy

Attenuated body

weight decrease

and ameliorated

colonic tissue

Ameliorated

colonic tissue

damage and

reduced TNF

Analgesic and

anti-inflammatory

effects in various

Efficacious in

animal models of

arthritis.
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damage in a

murine colitis

model (Note:

Data from a

retracted study).

[2] Ineffective

against TNF

increase.[2]

levels in a

murine colitis

model.[2]

animal models of

inflammation.

Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs discussed,

the following diagrams illustrate key signaling pathways and laboratory protocols.
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NP-1815-PX Mechanism of Action via P2X4 and NLRP3 Inflammasome

ATP

P2X4 Receptor

Activates
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(NLRP3, ASC, Pro-caspase-1)

Leads to activation
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Inhibits

Active Caspase-1

Cleaves Pro-caspase-1 to

Pro-IL-1β

Mature IL-1β

Cleaves Pro-IL-1β to

extracellular

Secretion
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Caption: NP-1815-PX signaling pathway.
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Experimental Workflow for NLRP3 Inflammasome Activation Assay

Start

Seed THP-1 cells

Prime with LPS (e.g., 1 µg/mL for 3 hours)

Treat with NP-1815-PX or comparator compound

Stimulate with NLRP3 activator (e.g., ATP 5mM for 1 hour)

Collect cell culture supernatant

Measure IL-1β concentration by ELISA

Analyze data and determine IC50

End
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Logical Flow of Comparative Analysis

Topic:
NP-1815-PX vs. Other Anti-inflammatory Compounds

Data Collection:
- NP-1815-PX (P2X4 antagonist)
- Dexamethasone (Corticosteroid)

- Ibuprofen (NSAID)
- Tofacitinib (JAK inhibitor)

Comparison Parameters:
- Mechanism of Action

- Molecular Targets
- Downstream Effects

- IC50 / Effective Concentration
- In Vivo Efficacy

Data Analysis & Synthesis:
- Tabulate quantitative data

- Describe qualitative findings
- Note limitations (e.g., retracted data)

Visualization:
- Signaling Pathways

- Experimental Workflows
- Logical Relationships

Conclusion:
Objective comparison of NP-1815-PX's profile

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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